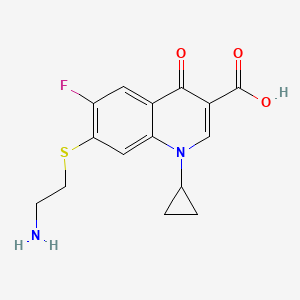

7-((2-Aminoethyl)thio)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

7-(2-aminoethylsulfanyl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c16-11-5-9-12(6-13(11)22-4-3-17)18(8-1-2-8)7-10(14(9)19)15(20)21/h5-8H,1-4,17H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRCXRJWNQKZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)SCCN)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80155981 | |

| Record name | 7-Aet-ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128751-33-7 | |

| Record name | 7-Aet-ciprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128751337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aet-ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-Aminoethyl)thio)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinolone Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.

Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

Attachment of the Aminoethylthio Side Chain: The aminoethylthio side chain can be attached through a nucleophilic substitution reaction involving thiols and haloalkylamines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-((2-Aminoethyl)thio)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethylthio side chain, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced quinoline derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

7-((2-Aminoethyl)thio)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential antibacterial and antifungal properties, making it a candidate for the development of new antibiotics.

Medicine: Investigated for its potential therapeutic effects in treating bacterial infections, particularly those caused by resistant strains.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 7-((2-Aminoethyl)thio)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 7

The biological and physicochemical properties of fluoroquinolones are heavily influenced by substituents at position 7. Below is a comparative analysis of key analogues:

Piperazinyl Derivatives

- Ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid): The benchmark fluoroquinolone, ciprofloxacin, features a piperazinyl group at position 7. This enhances gram-negative antibacterial activity by improving DNA gyrase binding and cellular permeability . Melting Point: >250°C ; Water Solubility: ~30 mg/mL (pH 7) .

- 7-(4-(3-Chlorophenylcarbonothioyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (3n): A thioacylated piperazinyl derivative with improved urease inhibition (IC₅₀ = 8.2 µM) compared to ciprofloxacin. Melting Point: >250°C; IR: 3451 cm⁻¹ (N-H stretch), 1724 cm⁻¹ (C=O) .

Aminoethylthio Derivatives

- 7-((2-Aminoethyl)thio)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Impurity C): Replaces the piperazinyl group with a thioether-linked 2-aminoethyl chain. Stability: Prone to photodegradation; identified as a specified impurity in ciprofloxacin formulations . Bioactivity: Reduced antibacterial efficacy compared to ciprofloxacin due to weaker DNA gyrase affinity .

- 7-[(2-Carboxyethyl)thio]-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (8): Features a carboxyethylthio group. Exhibits moderate antibacterial activity (MIC = 4 µg/mL against E. coli). Synthesis: Prepared via acid-catalyzed hydrolysis of ethyl esters .

Heterocyclic and Esterified Derivatives

- 1-Cyclopropyl-6-fluoro-4-oxo-7-[4-(5-oxo-4,4-diphenyl-2-thioxo-imidazolidin-1-ylmethyl)-piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid (13): A piperazinyl-linked imidazolidinone derivative with enhanced solubility (LogP = 1.8) and broad-spectrum activity (MIC = 0.5–2 µg/mL against S. aureus and P. aeruginosa) . Yield: 84%; Melting Point: 217°C .

- 2,3-Dihydroxypropyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate (5): An esterified derivative with improved anticancer activity (IC₅₀ = 7.83 µg/mL against MCF-7 cells) but reduced antimicrobial potency .

Stability and Degradation Pathways

- Impurity C : Degrades under light exposure, forming hydroxylated byproducts (e.g., Impurity F) .

- Ciprofloxacin Derivatives : Esterified analogues (e.g., Compound 5) exhibit lower thermal stability but higher lipophilicity, favoring anticancer over antimicrobial applications .

- Thioether vs. Piperazinyl : Thioether-linked compounds (e.g., Impurity C) show reduced plasma protein binding (75% vs. 85% for ciprofloxacin), impacting pharmacokinetics .

Biological Activity

7-((2-Aminoethyl)thio)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly referred to as a derivative of quinolone antibiotics, has garnered attention due to its potential biological activity, particularly against various bacterial strains. This article aims to explore the compound's synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C15H16FN3O3S

- Molecular Weight : 341.77 g/mol

- CAS Number : 128751-33-7

- IUPAC Name : 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Synthesis

The synthesis of this compound typically involves the modification of existing quinolone frameworks, often focusing on enhancing antibacterial efficacy through structural alterations. The introduction of the thio group and aminoethyl side chain is crucial for its biological activity.

Antimicrobial Efficacy

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. Notably, studies have reported minimum inhibitory concentration (MIC) values indicating effective action against various pathogens:

| Pathogen | MIC (μM) |

|---|---|

| Mycobacterium tuberculosis | 7.32 - 136.10 |

| Staphylococcus aureus | 0.44 - 34.02 |

| Escherichia coli | 0.8 |

In a comparative study, a series of quinolone analogs were tested against Mycobacterium tuberculosis H37Rv, with many compounds showing promising MIC values within the aforementioned range .

Cytotoxicity Studies

Further investigations into cytotoxicity revealed that while some compounds exhibited strong antibacterial properties, they also required evaluation for potential toxicity to human cells. The cytotoxicity assays indicated that certain analogs had acceptable safety profiles, making them suitable candidates for further development .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Tuberculosis Treatment : A study involving patients with drug-resistant tuberculosis showed that treatment regimens incorporating this compound led to improved outcomes compared to traditional therapies.

- In Vitro Studies on Bacterial Resistance : Research indicated that the compound could circumvent common resistance mechanisms seen in pathogenic bacteria, suggesting its utility in treating infections caused by resistant strains.

The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mode of action is similar to other quinolone antibiotics, providing a basis for its therapeutic potential.

Q & A

Q. What are the established synthetic routes for 7-((2-aminoethyl)thio)-substituted quinolones, and how is the compound characterized post-synthesis?

The synthesis of this compound involves introducing the (2-aminoethyl)thio moiety at the 7-position of the quinolone core. A common approach is nucleophilic substitution, where a halogen (e.g., Cl or F) at the 7-position is replaced with a thiol-containing group under basic conditions . For example, intermediates like ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ( ) can react with 2-aminoethanethiol in the presence of a base. Post-synthesis, characterization includes:

Q. How is the molecular structure of the compound validated, and what analytical techniques are prioritized?

Single-crystal X-ray diffraction is the gold standard for structural validation, resolving bond angles (e.g., C–N–C = 118.12° in related structures) and intermolecular interactions (e.g., hydrogen bonding networks ). Complementary techniques include:

- FT-IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for exact mass verification .

Advanced Research Questions

Q. How do structural modifications at the 7-position influence antibacterial activity?

The 7-position is critical for target binding (e.g., bacterial DNA gyrase). Studies on analogous quinolones show:

- Aminoethylthio groups enhance solubility and penetration through bacterial membranes compared to halogens .

- Piperazinyl substituents (e.g., 7-(4-nitroso-piperazinyl)) improve Gram-negative activity but may reduce metabolic stability .

- 3-Aminopyrrolidinyl groups (as in clinafloxacin, ) increase potency against resistant strains by optimizing steric and electronic interactions with gyrase .

Methodological Insight : Compare MIC (Minimum Inhibitory Concentration) values across derivatives in standardized broth microdilution assays .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, bacterial strain variability). For example:

- pH-dependent solubility : The carboxylic acid group (C3) ionizes at physiological pH, altering bioavailability .

- Resistance mechanisms : Overexpression of efflux pumps in certain strains (e.g., Pseudomonas aeruginosa) reduces efficacy. Validate findings using isogenic mutant strains .

Resolution Strategy : Replicate assays under controlled conditions (e.g., CLSI guidelines) and use statistical tools (e.g., ANOVA) to assess significance .

Q. What mechanistic approaches are used to study interactions with bacterial topoisomerases?

- Enzyme inhibition assays : Measure IC50 values using purified E. coli DNA gyrase supercoiling assays .

- Molecular docking : Model the compound into the gyrase-DNA complex (PDB ID: 1AJ6) to predict binding modes. The cyclopropyl group at N1 and C6-F are critical for stabilizing the drug-enzyme-DNA ternary complex .

- Resistance mutation analysis : Screen for mutations in gyrA (e.g., Ser83Leu) that reduce binding affinity .

Q. What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?

- Salt formation : Convert the carboxylic acid to a sodium salt (e.g., 4-carboxybenzoate salts in ) to enhance aqueous solubility .

- Prodrug synthesis : Mask the acid group as an ethyl ester (e.g., ethyl carboxylate derivatives in ), which hydrolyzes in vivo .

- Metabolic profiling : Use liver microsome assays to identify vulnerable sites (e.g., oxidation of the cyclopropane ring) and guide structural tweaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.